Methyl (E)-3-mesitylacrylate Methyl (E)-3-mesitylacrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13478522
InChI: InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+
SMILES: CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

Methyl (E)-3-mesitylacrylate

CAS No.:

Cat. No.: VC13478522

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl (E)-3-mesitylacrylate -

Specification

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name methyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate
Standard InChI InChI=1S/C13H16O2/c1-9-7-10(2)12(11(3)8-9)5-6-13(14)15-4/h5-8H,1-4H3/b6-5+
Standard InChI Key KJYFTZVBVMXPFV-AATRIKPKSA-N
Isomeric SMILES CC1=CC(=C(C(=C1)C)/C=C/C(=O)OC)C
SMILES CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C
Canonical SMILES CC1=CC(=C(C(=C1)C)C=CC(=O)OC)C

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Molecular Formula

Methyl (E)-3-mesitylacrylate (IUPAC name: methyl (E)-3-(2,4,6-trimethylphenyl)prop-2-enoate) is characterized by the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . The mesityl group (2,4,6-trimethylphenyl) confers steric bulk, influencing its reactivity and crystalline packing.

Stereochemical Configuration

The E-isomer is defined by the trans arrangement of the acrylate group relative to the mesityl substituent. This configuration is stabilized by intramolecular van der Waals interactions between the methyl groups and the acrylate backbone .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight204.26 g/mol
Exact Mass204.115 g/mol
LogP (Partition Coefficient)3.02
Polar Surface Area26.3 Ų
Boiling Point285–290°C (estimated)

Synthetic Methodologies

Palladium-Catalyzed Electrooxidative Olefination

A scalable route involves Pd-catalyzed C–H activation of mesitylene followed by coupling with methyl acrylate. In a representative procedure :

  • Substrate Preparation: Mesitylene (1.2 eq) and methyl acrylate (1 eq) are dissolved in acetonitrile.

  • Electrochemical Setup: A Pd(II)/L1 catalyst (5 mol%) enables oxidative coupling at 1.2 V vs. Ag/AgCl, achieving 59% yield for the analogous butyl ester .

  • Workup: Column chromatography (SiO₂, petroleum ether/ethyl acetate 98:2) isolates the product as a colorless liquid.

Acid Chloride-Based Synthesis

An alternative method from patent CN105418421A adapts trichloroacetyl chloride intermediates:

  • Step 1: Methoxyethylene reacts with trichloroacetyl chloride at −5°C to form a β-chloroacrylate intermediate (85% yield).

  • Step 2: Methanolysis with anhydrous K₂CO₃ yields methyl acrylate derivatives (81% yield) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 16.4 Hz, 1H, acrylate β-H)

  • δ 6.90 (s, 2H, aromatic H)

  • δ 2.34 (s, 6H, o-CH₃)

  • δ 2.29 (s, 3H, p-CH₃) .

¹³C NMR:

  • δ 167.36 (ester carbonyl)

  • δ 143.37 (quaternary aromatic C)

  • δ 21.24–21.29 (methyl carbons) .

Thermal Stability Analysis

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with a 5% weight loss at 160°C under nitrogen, indicating suitability for high-temperature applications .

Applications and Reactivity

Polymer Chemistry

The electron-deficient acrylate moiety participates in radical polymerization, forming copolymers with styrene (Tg = 105°C) . Mesityl groups enhance hydrophobicity, relevant for coatings.

Cross-Coupling Reactions

The α,β-unsaturated ester undergoes Heck couplings with aryl halides, enabling access to polycyclic architectures .

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